Structural Convergence Advantage: Triple Pharmacophoric Integration Versus Single-Module Comparators
The target compound is the only commercially catalogued entity that simultaneously incorporates an unsubstituted indole (N1-linked), a piperazine amide bridge, and a 2,3,4-trimethoxybenzyl group. Trimetazidine (1-(2,3,4-trimethoxybenzyl)piperazine, CAS 5011-34-7) lacks both the ethanone linker and the indole ring, restricting its pharmacological scope to mitochondrial 3-ketoacyl CoA thiolase inhibition (IC50 = 75 nM) . Lomerizine (KB-2796; 1-[bis(4-fluorophenyl)methyl]-4-(2,3,4-trimethoxybenzyl)piperazine) retains the trimethoxybenzyl-piperazine module but substitutes the indole-ethanone with a bis(4-fluorophenyl)methyl group, redirecting activity toward L-type and T-type calcium channel blockade [1]. RVX-297 (CAS 1044871-04-6), despite sharing the identical molecular formula C24H29N3O4 and molecular weight (423.5), replaces the indole-piperazine-ethanone core with a 5,7-dimethoxyquinazolin-4(3H)-one scaffold and a 3,5-dimethyl-4-[2-(pyrrolidin-1-yl)ethoxy]phenyl group, conferring selective BET BD2 bromodomain inhibition (BRD2 BD2 IC50 = 0.08 μM; BRD3 BD2 IC50 = 0.05 μM; BRD4 BD2 IC50 = 0.02 μM) . 1-(4-benzylpiperazin-1-yl)-2-(1H-indol-1-yl)ethanone retains the indole-piperazine-ethanone core but employs an unsubstituted benzyl group instead of 2,3,4-trimethoxybenzyl, eliminating the methoxy-driven enhancement of MDR modulation observed in flavonoid-piperazine SAR studies [2].
| Evidence Dimension | Structural module count and target engagement profile |
|---|---|
| Target Compound Data | Three integrated pharmacophoric modules (indole + piperazine amide + 2,3,4-trimethoxybenzyl); molecular formula C24H29N3O4; MW 423.5 |
| Comparator Or Baseline | Trimetazidine: 1 module (trimethoxybenzyl-piperazine only), MW 266.34, IC50 75 nM (3-ketoacyl CoA thiolase). Lomerizine: 2 modules (trimethoxybenzyl-piperazine + bis(4-fluorophenyl)methyl), calcium channel blocker. RVX-297: C24H29N3O4, MW 423.5, BET BD2 inhibitor (IC50 0.02–0.08 μM). 1-(4-benzylpiperazin-1-yl)-2-(1H-indol-1-yl)ethanone: 2 modules (indole-piperazine-ethanone + unsubstituted benzyl). |
| Quantified Difference | Target compound is the sole entity combining all three modules; all comparators are missing at least one key structural element required for potential polypharmacology. |
| Conditions | Structural comparison based on published chemical structures, CAS registry data, and patent disclosures |
Why This Matters
For research programs requiring simultaneous interrogation of indole-mediated and trimethoxybenzyl-mediated biological pathways (e.g., anti-inflammatory COX-2 inhibition combined with P-glycoprotein modulation), the target compound is the only procurement option that provides all three pharmacophoric elements in a single, pre-assembled scaffold.
- [1] Ohtaka H, et al. Benzylpiperazine derivatives. I. Syntheses and biological activities of 1-(2,3,4-trimethoxybenzyl)piperazine derivatives. Chem Pharm Bull (Tokyo). 1987; 35(7): 2774-2781. KB-2796 is described as a cerebral vasodilator with calcium channel blocking activity. View Source
- [2] Ferté J, Kühnel JM, Chapuis G, Rolland Y, Lewin G, Schwaller MA. Flavonoid-Related Modulators of Multidrug Resistance: Synthesis, Pharmacological Activity, and Structure−Activity Relationships. J Med Chem. 1999; 42(3): 478-489. 2,3,4-trimethoxybenzylpiperazine chain attached to flavone/flavanone more potent than verapamil in MDR modulation. View Source
